3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one)
Description
Structural Identification and IUPAC Nomenclature
3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) (CAS 64267-17-0) is a symmetrical dimeric coumarin derivative characterized by two 7-methoxy-2H-chromen-2-one subunits linked via a carbonyl group at their 3-positions. The IUPAC name reflects its bis-coumarin architecture:
- Parent structure : 2H-chromen-2-one (coumarin core).
- Substituents : Methoxy (-OCH₃) at the 7-position of each coumarin unit.
- Bridging group : Carbonyl (-C=O) connecting the 3-positions of both coumarin moieties.
The molecular formula is C₂₁H₁₄O₇ (molecular weight: 378.34 g/mol). Its planar structure is stabilized by conjugated π-systems across the coumarin rings and carbonyl bridge, as evidenced by X-ray crystallography data showing a torsion angle of 21.7° in the cyclobutane-like linkage. The SMILES notation (O=C(C1=CC2=C(OC1=O)C=C(OC)C=C2)C3=CC4=C(OC3=O)C=C(OC)C=C4) confirms the connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₄O₇ |
| Exact Mass | 378.073953 g/mol |
| Boiling Point | Not reported |
| Storage Conditions | Sealed, dry, room temperature |
Historical Context in Coumarin Dimer Research
Coumarin chemistry dates to 1820 with its isolation from tonka beans, but dimeric variants emerged later. The synthesis of 3,3'-carbonyl-linked coumarins gained traction in the 2010s as part of efforts to expand heterocyclic libraries for biomedical and materials science applications. Key milestones include:
- 2015 : Development of 3,3′-carbonyl-bis(chromones) via condensation of chromone-3-carboxylic acid chloride with enaminones, establishing a template for symmetrical coumarin dimers.
- 2022 : Structural elucidation of intramolecular coumarin dimers in polyurethanes, highlighting their mechanochemical stability.
- 2023 : Demonstration of 3,3'-carbonylbis(7-methoxy-2H-chromen-2-one) as a photomechanochemical AND gate, responsive to sequential mechanical force and UV irradiation.
These advances positioned carbonyl-bridged coumarin dimers as tools for studying force-dependent reactivity and designing stimuli-responsive polymers.
Significance in Heterocyclic Chemistry
As a bis-heterocycle, 3,3'-carbonylbis(7-methoxy-2H-chromen-2-one) exemplifies three key trends in modern heterocyclic chemistry:
- Enhanced Bioactivity : The dimer’s extended conjugation increases π-π stacking interactions with biological targets, improving binding affinity compared to monomeric coumarins.
- Mechanochemical Tunability : The carbonyl bridge imparts rigidity, enabling precise control over photophysical properties. For example, DFT calculations show that substituents on the coumarin rings modulate dissociation activation energies (ΔG‡) by 4.5–17.9 kcal/mol under mechanical stress.
- Synthetic Versatility : The compound serves as a precursor for hybrid heterocycles. Recent studies annulate thiophene or pyridine rings at the 6,7-positions of the coumarin units, yielding multicyclic systems with antitumor and antiviral activity.
The dimer’s dual coumarin architecture also facilitates intramolecular charge transfer (ICT), making it a candidate for fluorescent probes and optoelectronic materials.
Properties
IUPAC Name |
7-methoxy-3-(7-methoxy-2-oxochromene-3-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-25-13-5-3-11-7-15(20(23)27-17(11)9-13)19(22)16-8-12-4-6-14(26-2)10-18(12)28-21(16)24/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURVNYQRJVWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321662 | |
| Record name | 3,3'-Carbonylbis(7-methoxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64267-17-0 | |
| Record name | NSC379524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Carbonylbis(7-methoxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation-Based Synthesis
One of the most effective and commonly reported methods for synthesizing 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) involves the Knoevenagel condensation reaction. This method typically employs 1,3-acetonedicarboxylates and substituted salicylaldehydes under catalyst-promoted conditions.
Key Features of the Knoevenagel Condensation Method:
-
- 1,3-Acetonedicarboxylates (as the active methylene compound)
- 7-Methoxy substituted salicylaldehydes (aldehyde component)
-
- Ammonium acetate (NH4OAc) is used as a promoter to facilitate the condensation.
-
- Solvent-free conditions are preferred to enhance yield and reduce environmental impact.
- Mild heating is applied to drive the reaction to completion.
-
- The reaction yields biscoumarins, including 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one), as yellow solid products.
- High yields reported (~80%) with melting points exceeding 280 °C, indicating high purity and crystallinity.
-
- Recrystallization from hexanes and ethyl acetate (EtOAc) is used to obtain the pure compound.
Research Data Summary:
| Parameter | Details |
|---|---|
| Yield | 80% (e.g., 151 mg scale) |
| Physical State | Yellow solid |
| Melting Point | >280 °C |
| Purification Method | Recrystallization from hexanes and EtOAc |
| Analytical Confirmation | High-resolution mass spectrometry (HRMS) |
This method is documented in a 2023 publication that elaborates on the facile NH4OAc-promoted Knoevenagel condensation for biscoumarin synthesis under solvent-free conditions, emphasizing its efficiency and environmental benefits.
Carbonylation Approach via Coumarin Derivatives
An alternative preparation strategy involves the carbonylation of 7-methoxy-3-substituted coumarin compounds, linking two such units through a carbonyl group at the 3-position.
-
- 7-Methoxy-3-benzoylchromen-2-one or related 3-substituted coumarin derivatives.
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- Carbonylation or coupling reactions that form the central carbonyl bridge between two coumarin moieties.
-
- Specific catalysts or light-sensitive conditions may be applied, as indicated in patent literature, to facilitate spectral sensitization and coupling reactions.
-
- The resulting biscoumarin exhibits spectral sensitizer properties and high thermal stability.
While the patent focuses more on applications as spectral sensitizers, it provides insight into synthetic routes involving carbonyl linkages between coumarin units, which can be adapted for the preparation of the target compound.
Comparative Analysis of Preparation Methods
| Aspect | Knoevenagel Condensation Method | Carbonylation of Coumarin Derivatives |
|---|---|---|
| Starting Materials | 1,3-Acetonedicarboxylates + 7-methoxy salicylaldehydes | 7-Methoxy-3-substituted coumarin derivatives |
| Catalyst/Promoter | Ammonium acetate (NH4OAc) | Various catalysts/light-sensitive conditions |
| Reaction Conditions | Solvent-free, mild heating | Possibly light or catalyst-assisted carbonylation |
| Yield | High (~80%) | Variable, dependent on reaction optimization |
| Purification | Recrystallization from hexanes and EtOAc | Standard organic purification methods |
| Product Stability | High melting point (>280 °C), crystalline solid | Thermally stable, spectral sensitizer properties |
| Application Context | Synthetic organic chemistry, biscoumarin synthesis | Photographic and spectral sensitizer materials |
Detailed Research Findings and Notes
The Knoevenagel condensation method is well-documented for its simplicity, high yield, and environmentally friendly conditions, making it the preferred synthetic route in academic and industrial laboratories focused on biscoumarin derivatives.
The carbonylation approach, while less detailed in open literature, is significant in the context of functionalizing coumarin compounds for specialized applications such as photochemistry and materials science.
Analytical techniques such as high-resolution mass spectrometry (HRMS) and melting point determination are critical for confirming the identity and purity of the synthesized 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one).
Recrystallization solvents like hexanes and ethyl acetate are chosen for their ability to dissolve impurities while allowing the pure compound to crystallize effectively.
Chemical Reactions Analysis
Types of Reactions
3,3’-Carbonylbis(7-methoxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) exhibits several pharmacological properties that make it a candidate for drug development:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems. Studies indicate that it inhibits enzymes involved in oxidative stress pathways, suggesting therapeutic applications in diseases related to oxidative damage .
- Anticancer Properties: Preliminary studies have indicated that this compound may interact with specific enzymes or receptors involved in cancer pathways. Research has demonstrated its ability to induce apoptosis in cancer cells through modulation of signaling pathways .
Agricultural Applications
The compound's biological activity extends to agricultural sciences:
- Pesticidal Activity: Research indicates that 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) possesses insecticidal properties against various pests. Its application could lead to the development of eco-friendly pesticides that minimize environmental impact .
- Plant Growth Regulation: Studies suggest that this compound may enhance growth and yield in certain crops by modulating plant hormone levels .
Materials Science
In materials science, the unique properties of 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) have been explored for:
- Fluorescent Dyes: Its fluorescence characteristics make it suitable for use in optical materials and sensors. This application is particularly relevant in developing advanced imaging techniques and diagnostic tools .
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) utilized DPPH and hydrogen peroxide assays. The results demonstrated significant radical scavenging ability, indicating potential applications in formulations aimed at reducing oxidative stress-related diseases .
Case Study 2: Anticancer Effects
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The study suggested that the mechanism involves modulation of the PI3K/Akt signaling pathway, providing a basis for further investigation into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of 3,3’-Carbonylbis(7-methoxy-2H-chromen-2-one) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Amino vs. Methoxy Groups
3,3'-Carbonylbis(7-(diethylamino)-2H-chromen-2-one)
- Molecular formula : C₂₇H₂₈N₂O₅ (MW: 460.53 g/mol) .
- Key features: Diethylamino groups at the 7-position introduce strong electron-donating effects, enhancing fluorescence quantum yield compared to the methoxy analog. This compound (CAS: 63226-13-1) is used in fluorescence-based applications, such as bioimaging and sensors, due to its redshifted emission spectra .
3,3'-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Bridge Variation: Carbonyl vs. Methylene or Hydroxyphenylmethyl
3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one)
- Molecular formula : C₂₅H₁₈O₈ (MW: 446.40 g/mol) .
- Key features: Synthesized via the Knoevenagel reaction, this compound replaces the carbonyl bridge with a hydroxyphenylmethyl group. The hydroxyl groups confer pH-sensitive behavior, with acid dissociation constants (pKa) of 4.2 (phenolic OH) and 8.7 (lactone OH) . Its UV/Vis absorption is highly solvent-dependent, showing sensitivity to hydrogen bonding in protic solvents like ethanol .
3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one)
Biological Activity
3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The analysis draws from various studies to provide a comprehensive overview.
3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) has a complex structure that contributes to its biological activity. Its molecular formula is , and it features two methoxy groups and a carbonyl functionality that are crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one).
- Case Study : A study evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) have been investigated in several cancer cell lines.
- Research Findings : An in vitro study assessed the cytotoxic effects of the compound on HeLa cervical cancer cells. The IC50 value was found to be approximately 137 µM, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 137 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE) enzymes.
- Enzyme Inhibition Study : The following IC50 values were reported for enzyme inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| MAO A | 1 |
| MAO B | 0.51 |
| AChE | 7 |
These findings suggest that 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) could be a candidate for further development as a therapeutic agent targeting neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one), and how can purity be optimized?
- Synthesis : The compound is typically synthesized via condensation reactions involving 7-methoxycoumarin derivatives. A method analogous to the synthesis of hydroxybutyl-substituted coumarins (e.g., refluxing brominated intermediates in aqueous conditions) can be adapted .
- Purification : Flash chromatography (petroleum ether:ethyl acetate, 5:1) or recrystallization from ethanol/water mixtures is effective. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .
- Key Metrics : Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate/hexane) and confirm purity via H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
Q. How is the structural characterization of 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) performed?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software resolves the carbonyl-bridged dimeric structure. Lattice parameters (e.g., space group P2/c) and hydrogen-bonding networks are critical for validation .
- Spectroscopy :
- H/C NMR: Identify methoxy groups (δ 3.8–4.0 ppm in H; δ 55–60 ppm in C) and carbonyl signals (δ 160–165 ppm in C) .
- FT-IR: Stretching vibrations at 1700–1750 cm (C=O) and 1250–1300 cm (C-O of methoxy) .
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s biological activity, and how are contradictory data resolved?
- Assay Design :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Screen against targets like acetylcholinesterase (AChE) or HIV-1 protease via fluorescence-based kinetics .
Q. How does 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) perform in material science applications, such as metal-organic frameworks (MOFs)?
- MOF Synthesis : The carbonyl group acts as a linker for Zn or Co nodes, forming 3D frameworks. For example, {[Zn(OBZ)L1]·4DMF} (OBZ = 4,4′-oxybis(benzoic acid)) exhibits gas sorption properties (e.g., CO uptake at 298 K) .
- Characterization : Use BET surface area analysis and PXRD to confirm porosity and crystallinity. Thermal stability is assessed via TGA (decomposition >300°C) .
Q. What methodologies address the compound’s photostability in experimental settings?
- Light Exposure Tests : Irradiate solutions (e.g., in ethanol) under UV-Vis light (λ = 365 nm) and monitor degradation via HPLC. Half-life calculations guide storage conditions (e.g., amber vials at 4°C) .
- Mechanistic Studies : ESR spectroscopy detects free radicals (e.g., carbonyl-derived species) during photolysis, informing stabilization strategies (e.g., antioxidant additives) .
Q. How can researchers resolve discrepancies in spectroscopic data across studies?
- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards). For NMR, deuterated solvents (CDCl, DMSO-d) must be rigorously dried to avoid shifts .
- Collaborative Validation : Cross-laboratory studies using identical batches reduce variability. Public spectral databases (e.g., PubChem) provide benchmarks for H/C peaks .
Methodological Notes
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
